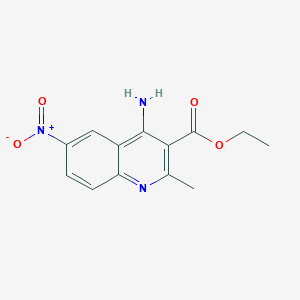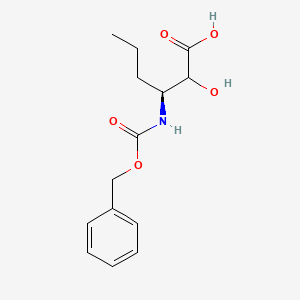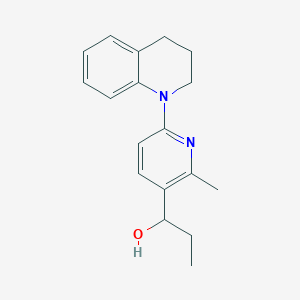
7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is an organic compound with a molecular formula of C9H7IO2 It is a derivative of indanone, featuring a hydroxy group at the 7th position and an iodine atom at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 7-hydroxy-2,3-dihydro-1H-inden-1-one. The process can be carried out using iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions. The reaction is usually performed in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 7-Oxo-4-iodo-2,3-dihydro-1H-inden-1-one.
Reduction: 7-Hydroxy-2,3-dihydro-1H-inden-1-one.
Substitution: 7-Hydroxy-4-azido-2,3-dihydro-1H-inden-1-one or 7-Hydroxy-4-cyano-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where iodine-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
7-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
7-Hydroxy-4-bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and biological activity.
Uniqueness: 7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a hydroxy group and an iodine atom. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
7-hydroxy-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7IO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 |
InChI Key |
NSFRKLGEDCTNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)










